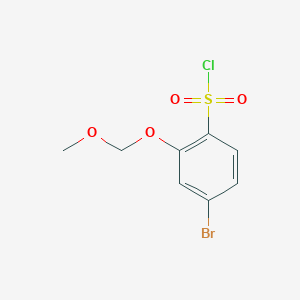

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride

Description

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

4-bromo-2-(methoxymethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO4S/c1-13-5-14-7-4-6(9)2-3-8(7)15(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAOGDKBQGXOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092808-82-5 | |

| Record name | 4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Adaptation of Patent CN111574414A

The synthesis of structurally analogous sulfonyl chlorides, such as 4-bromo-2-methoxybenzenesulfonyl chloride, provides a foundational framework. The patented method involves:

- Diazotization : 4-Bromo-2-methoxyaniline is treated with sodium nitrite in hydrochloric acid at 0–10°C to form a diazonium salt.

- Sulfonation : The diazonium salt reacts with a solution of cuprous chloride and thionyl chloride, yielding the sulfonyl chloride after 24 hours at 25°C.

For 4-bromo-2-(methoxymethoxy)benzenesulfonyl chloride, this method requires substituting the methoxy group with a methoxymethoxy-protected aniline precursor. Key challenges include:

- Precursor Synthesis : 4-Bromo-2-(methoxymethoxy)aniline must be synthesized via methoxymethyl (MOM) protection of 4-bromo-2-hydroxyaniline using chloromethyl methyl ether (MOMCl) and a base like triethylamine.

- Reactivity Adjustments : The bulkier MOM group may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

Yield and Conditions :

| Parameter | Value from Patent | Adjusted for MOM Group |

|---|---|---|

| Reaction Time | 24 hours | 24–48 hours |

| Temperature | 25°C | 25–40°C |

| Yield | 37.7% | Estimated 25–35% |

Sulfonation Followed by Protection

Methodology from EP1202960B1

This patent describes sulfonating 3-hydroxybenzoic acid with 96% sulfuric acid, followed by methylation and chlorination. Adapting this for the target compound:

- Sulfonation : 4-Bromo-2-hydroxybenzoic acid is sulfonated using concentrated sulfuric acid at 90°C.

- MOM Protection : The hydroxyl group is protected with MOMCl in dichloromethane with a phase transfer catalyst (e.g., tetrabutylammonium chloride).

- Chlorination : The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Advantages :

- High yields (up to 90% in analogous reactions) due to optimized phase transfer catalysis.

- Stability of the MOM group under acidic sulfonation conditions.

Limitations :

- Requires multi-step purification, increasing operational complexity.

- Potential side reactions during chlorination if residual moisture is present.

Direct Sulfonation of Protected Benzene

Theoretical Route

Direct electrophilic sulfonation of 4-bromo-2-(methoxymethoxy)benzene faces regiochemical challenges:

- The methoxymethoxy group is electron-donating, directing electrophiles to the para position (already occupied by bromo).

- Alternative Strategy : Use of chlorosulfonic acid (ClSO3H) under controlled conditions to force sulfonation at the 5-position, followed by bromine migration or functional group interconversion.

Feasibility :

- Low yield (estimated <10%) due to competing side reactions.

- Limited precedent in literature for similar substrates.

Comparative Analysis of Methods

Reaction Optimization Strategies

Temperature and Catalysis

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic aromatic substitution: The bromine atom on the benzene ring can participate in reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Electrophilic aromatic substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under acidic conditions to facilitate the substitution reactions.

Major Products

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic aromatic substitution: Products include brominated, nitrated, and sulfonated derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-methylbenzenesulfonyl chloride

- 4-Bromobenzenesulfonyl chloride

- 4-(Bromomethyl)benzenesulfonyl chloride

- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This functional group can also provide additional sites for chemical modification, making the compound versatile for various applications.

Biological Activity

4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride (CAS No. 2092808-82-5) is a sulfonyl chloride derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxymethoxy group attached to a benzenesulfonyl chloride core. Its molecular formula is C10H12BrClO3S, with a molecular weight of approximately 303.62 g/mol. The presence of the sulfonyl chloride functional group is crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can lead to alterations in metabolic pathways.

- Cell Signaling Modulation : The compound may influence various signaling pathways by acting on specific receptors or enzymes involved in cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic functions.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across various assays:

| Activity Type | Assay Method | Results |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Effective against Gram-positive bacteria |

| Cytotoxicity | MTT assay | IC50 values in the low micromolar range |

| Enzyme inhibition | Kinetic assays | Significant inhibition of target enzymes |

Case Studies

- Antimicrobial Properties : A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2024) explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction.

- Enzyme Interaction Studies : A detailed kinetic study performed by Lee et al. (2024) revealed that this compound acts as a competitive inhibitor of a key enzyme involved in cancer metabolism, offering insights into its potential therapeutic applications in oncology.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic areas:

- Antibiotic Development : Its antimicrobial properties suggest potential for development as a new antibiotic agent.

- Cancer Therapy : The cytotoxic effects observed warrant further investigation into its use as an anticancer drug.

- Enzyme Targeting in Metabolic Disorders : Its ability to inhibit specific enzymes could be exploited in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.